KRAS inhibitor-21
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Overview
Description
KRAS inhibitor-21 is a small molecule compound designed to target and inhibit the activity of the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein. KRAS is a small guanine triphosphatase (GTPase) that plays a pivotal role in cellular pathways governing cell survival, proliferation, and differentiation. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-21 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the binding affinity and selectivity for the KRAS protein. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency, purity, and yield. This process often requires optimization of reaction conditions, purification techniques, and quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and identity of the compound .
Chemical Reactions Analysis
Types of Reactions
KRAS inhibitor-21 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s activity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity and selectivity towards the KRAS protein .
Scientific Research Applications
KRAS inhibitor-21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of KRAS inhibitors and to develop new analogs with improved properties.
Biology: Employed in cellular and molecular biology studies to investigate the role of KRAS in cell signaling pathways and cancer progression.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy as a therapeutic agent for KRAS-mutant cancers.
Industry: Applied in the development of diagnostic assays and screening platforms for KRAS inhibitors.
Mechanism of Action
KRAS inhibitor-21 exerts its effects by binding to the KRAS protein and inhibiting its activity. The compound specifically targets the guanine triphosphate (GTP)-bound active form of KRAS, preventing its interaction with downstream effectors such as RAF, MEK, and ERK. This inhibition disrupts the KRAS-mediated signaling pathways, leading to reduced cell proliferation and increased apoptosis in KRAS-mutant cancer cells .
Comparison with Similar Compounds
KRAS inhibitor-21 is unique compared to other KRAS inhibitors due to its specific binding affinity and selectivity for the KRAS protein. Similar compounds include:
Sotorasib (AMG 510): A selective KRAS G12C inhibitor with proven clinical efficacy.
Adagrasib (MRTX849): Another selective KRAS G12C inhibitor with similar mechanisms of action.
BI 2852: A pan-KRAS inhibitor that targets multiple KRAS isoforms.
This compound stands out due to its unique chemical structure and binding properties, which contribute to its potency and selectivity in targeting KRAS-mutant cancers .
Properties
Molecular Formula |
C33H41N5O3 |
---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
1-[(3S)-4-[(6R,7R)-7-(3-hydroxynaphthalen-1-yl)-6-methyl-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydroquinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C33H41N5O3/c1-5-31(40)37-13-14-38(22(3)19-37)32-29-15-21(2)27(28-17-25(39)16-23-9-6-7-11-26(23)28)18-30(29)34-33(35-32)41-20-24-10-8-12-36(24)4/h5-7,9,11,16-17,21-22,24,27,39H,1,8,10,12-15,18-20H2,2-4H3/t21-,22+,24+,27-/m1/s1 |
InChI Key |
QFHHSQNNGXFEMZ-SMAWTLEESA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C[C@H]1C3=CC(=CC4=CC=CC=C43)O)N=C(N=C2N5CCN(C[C@@H]5C)C(=O)C=C)OC[C@@H]6CCCN6C |
Canonical SMILES |
CC1CC2=C(CC1C3=CC(=CC4=CC=CC=C43)O)N=C(N=C2N5CCN(CC5C)C(=O)C=C)OCC6CCCN6C |
Origin of Product |
United States |
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